2-Ethyl-4-methyl-8-nitroquinoline

Description

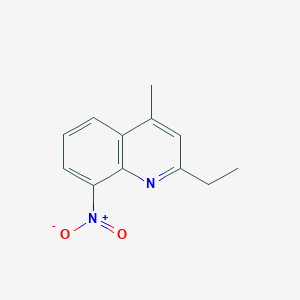

2-Ethyl-4-methyl-8-nitroquinoline is a nitro-substituted quinoline derivative characterized by an ethyl group at position 2, a methyl group at position 4, and a nitro group at position 8. Quinoline derivatives are renowned for their pharmacological and chemical versatility, particularly in medicinal chemistry. For example, nitroquinolines are frequently explored for antimicrobial, antimalarial, and anticancer activities due to their electron-deficient aromatic system, which facilitates interactions with biological targets .

The nitro group at position 8 may further modulate electronic effects, influencing reactivity in synthetic transformations or binding affinity in biological systems .

Properties

CAS No. |

20168-48-3 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-ethyl-4-methyl-8-nitroquinoline |

InChI |

InChI=1S/C12H12N2O2/c1-3-9-7-8(2)10-5-4-6-11(14(15)16)12(10)13-9/h4-7H,3H2,1-2H3 |

InChI Key |

RHOGVMOYHYATHR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-8-nitroquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For 2-Ethyl-4-methyl-8-nitroquinoline, the starting materials are 2-ethyl-4-methylquinoline and a nitro-substituted aromatic aldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 2-Ethyl-4-methyl-8-nitroquinoline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-8-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide.

Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and a suitable catalyst.

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, and nitric acid.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-Ethyl-4-methyl-8-nitroquinoline exhibits notable antimicrobial activity. Its ability to disrupt cellular functions makes it a candidate for developing new antimicrobial agents. The nitro group can undergo bioreduction in biological systems, generating reactive intermediates that may interact with DNA, leading to cytotoxic effects against various pathogens.

Anticancer Effects

The compound has been studied for its anticancer properties, particularly due to its ability to intercalate into DNA. This interaction can disrupt cellular processes and promote apoptosis in cancer cells. Studies have shown that derivatives of quinoline compounds, including 2-Ethyl-4-methyl-8-nitroquinoline, demonstrate significant efficacy against different cancer cell lines .

Case Study: Anticancer Activity

A study evaluating the anticancer activity of 2-Ethyl-4-methyl-8-nitroquinoline demonstrated its effectiveness against human lung cancer cell lines (A-549) and colon cancer cell lines (HCT-116). The results indicated that this compound could induce apoptosis and inhibit cell proliferation significantly more than control treatments .

Case Study: Mechanistic Insights

Further investigations into the mechanism of action revealed that 2-Ethyl-4-methyl-8-nitroquinoline interacts with DNA through intercalation, leading to structural changes that inhibit replication and transcription processes. This property is critical for understanding its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The compound can also inhibit specific enzymes or receptors, disrupting essential biological processes in pathogens.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Ethyl-4-methyl-8-nitroquinoline and Analogs

*Hypothetical data inferred from structural analogs.

Key Observations:

The morpholinyl group in 2-Methyl-5-(4-morpholinyl)-8-nitroquinoline introduces a heterocyclic amine, which is often associated with enhanced solubility and bioavailability in drug design .

Electronic Modulation: Chloro and ester groups in ethyl 4-chloro-8-nitroquinoline-3-carboxylate create distinct electronic profiles, likely influencing reactivity in nucleophilic substitution or hydrolysis reactions . The hydroxyl group in methyl 4-hydroxy-8-nitroquinoline-2-carboxylate may enable hydrogen bonding, a critical factor in enzyme inhibition .

Biological Activity

2-Ethyl-4-methyl-8-nitroquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its antimicrobial, anticancer, and genotoxic properties, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a unique substitution pattern with an ethyl group at the second position and a nitro group at the eighth position. These substitutions significantly influence its chemical reactivity and biological activities. The quinoline structure consists of a fused benzene and pyridine ring, which allows for interactions with various biological macromolecules.

Antimicrobial Activity

2-Ethyl-4-methyl-8-nitroquinoline has demonstrated notable antimicrobial properties. Research indicates that quinoline derivatives can inhibit the growth of various bacteria and fungi. The mechanism of action typically involves the intercalation of the quinoline ring into DNA, disrupting cellular functions and leading to cell death.

Table 1: Antimicrobial Activity of 2-Ethyl-4-methyl-8-nitroquinoline

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The anticancer effects of 2-Ethyl-4-methyl-8-nitroquinoline have been a focal point in recent studies. The nitro group can undergo bioreduction in biological systems, generating reactive intermediates that interact with DNA, potentially leading to cytotoxic effects. Quinoline derivatives are known to promote apoptosis in cancer cells by disrupting DNA function.

Case Studies

- In vitro Study on Cancer Cell Lines : A study evaluated the effects of 2-Ethyl-4-methyl-8-nitroquinoline on various cancer cell lines, including breast and lung cancer cells. The compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound's ability to intercalate into DNA was confirmed through molecular docking studies, suggesting that it may disrupt the replication process in cancer cells .

Table 2: Anticancer Activity of 2-Ethyl-4-methyl-8-nitroquinoline

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | |

| A549 (Lung) | 12 | |

| HeLa (Cervical) | 18 |

Genotoxicity Studies

Genotoxic effects have also been reported for 2-Ethyl-4-methyl-8-nitroquinoline. Studies indicate that it can induce mutations in bacterial systems, suggesting potential risks associated with its use.

Key Findings

- Salmonella Mutagenicity Assays : The compound tested positive in several Salmonella reverse mutation assays, indicating its potential mutagenic properties .

- DNA Damage Assessment : In vitro assays demonstrated that exposure to 2-Ethyl-4-methyl-8-nitroquinoline resulted in increased levels of DNA strand breaks in human cell lines, highlighting concerns regarding its genotoxic potential .

Table 3: Genotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.